molecular formula C11H13N3OS B1373760 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one CAS No. 1181312-73-1

2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one

Cat. No.: B1373760
CAS No.: 1181312-73-1
M. Wt: 235.31 g/mol
InChI Key: YEDKTUNAZHSTCG-UHFFFAOYSA-N
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Description

Historical Context and Development of Pyridazinone Chemistry

The development of pyridazinone chemistry traces its origins to the late nineteenth century, marking a significant milestone in heterocyclic compound research. The pyridazine ring system was first obtained as early as 1886 by Fischer, establishing the foundational understanding of this diazine structure. Subsequently, Tauber achieved the first synthesis of pyridazine in 1895, laying the groundwork for the extensive exploration of pyridazinone derivatives that would follow. This historical progression demonstrates the gradual evolution from basic structural identification to sophisticated synthetic methodologies that enable the creation of complex derivatives such as this compound.

The emergence of pyridazinone chemistry gained substantial momentum during the twentieth century, particularly as researchers recognized the unique properties conferred by the adjacent nitrogen atoms in the pyridazine ring system. Unlike other diazine compounds, pyridazines display distinctive properties due to the natural proximity of the nitrogen atoms, which significantly influences their chemical reactivity and biological activity. This understanding led to the systematic exploration of pyridazinone derivatives, with researchers developing increasingly sophisticated synthetic routes to access structurally diverse compounds within this chemical class.

The historical development of pyridazinone chemistry has been characterized by continuous refinement of synthetic methodologies and expanding applications. Early synthetic approaches focused on fundamental ring formation reactions, but modern synthetic strategies have evolved to incorporate complex substituent patterns and functional group modifications. The synthesis of pyridazin-3-one derivatives has been established through various routes, including reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, which afford pyridazin-3-one derivatives as sole isolable products in excellent yields. These methodological advances have directly enabled the synthesis of sophisticated derivatives such as this compound, representing the culmination of decades of synthetic innovation.

Contemporary pyridazinone chemistry continues to build upon this historical foundation, with researchers exploring novel synthetic pathways and investigating structure-activity relationships. The field has expanded to encompass not only traditional synthetic approaches but also modern methodologies that enable the precise introduction of functional groups and the creation of libraries of pyridazinone derivatives for biological screening. This historical progression from basic ring system identification to sophisticated pharmaceutical applications illustrates the remarkable evolution of pyridazinone chemistry as a mature and productive area of chemical research.

Significance in Heterocyclic Compound Research

The significance of this compound in heterocyclic compound research extends far beyond its individual molecular structure, representing a critical intersection of multiple important chemical motifs. Pyridazinones occupy a central position in heterocyclic chemistry, functioning as vital scaffolds that have enabled the development of numerous biologically active compounds. The pyridazinone core is recognized as a "wonder nucleus" due to its capacity to generate diverse derivatives exhibiting a broad spectrum of pharmacological activities. This compound specifically incorporates three significant heterocyclic elements: the pyridazinone ring system, the thiophene moiety, and the aminopropyl chain, creating a multifunctional molecular platform for chemical exploration.

The structural complexity of this compound provides researchers with multiple sites for chemical modification and structure-activity relationship studies. The pyridazinone ring system itself represents a classical molecule that has been extensively developed since its discovery, with the introduction of new functional groups enabling the synthesis of a large diversity of compounds. The incorporation of the thiophene ring adds an additional dimension of chemical reactivity and potential biological activity, as thiophene-containing compounds are well-established in pharmaceutical applications. The aminopropyl substituent further enhances the compound's versatility by providing opportunities for additional chemical transformations and potential interactions with biological targets.

Research significance is further amplified by the compound's position within the broader context of pyridazinone derivative development. The 3(2H)-pyridazinones are recognized as vital scaffolds in drug discovery and development, with various pyridazinone analogs currently used in the treatment of diverse human pathological conditions. This compound's structure allows for systematic investigation of how specific substituent patterns influence biological activity, making it an valuable tool for medicinal chemists seeking to understand structure-activity relationships within the pyridazinone family.

The heterocyclic research community has demonstrated sustained interest in pyridazinone derivatives due to their remarkable versatility and consistent delivery of biologically active compounds. The synthesis and investigation of pyridazinone derivatives have gained increased prominence in recent years, with researchers focusing on expanding the chemical space accessible within this molecular family. Compounds such as this compound serve as important reference points for understanding how structural modifications influence chemical and biological properties, thereby contributing to the systematic advancement of heterocyclic chemistry as a whole.

Overview of Pyridazinone Derivatives in Chemical Sciences

Pyridazinone derivatives represent one of the most extensively studied and pharmacologically important classes of heterocyclic compounds in chemical sciences. These compounds have demonstrated an remarkable breadth of biological activities, establishing them as a cornerstone of medicinal chemistry research and pharmaceutical development. The pyridazinone scaffold has proven particularly valuable due to its ability to serve as a platform for the development of compounds with cardiovascular, anti-inflammatory, antimicrobial, and numerous other therapeutic activities. This versatility has made pyridazinone derivatives subjects of intense scientific investigation across multiple disciplines within the chemical sciences.

The cardiovascular applications of pyridazinone derivatives have been particularly noteworthy, with these compounds demonstrating significant potential as inodilators, vasorelaxants, antihypertensive agents, and potent cardiotonic agents. The development of specific pyridazinone derivatives for cardiovascular applications has led to the creation of clinically relevant compounds, including those designed for therapeutic intervention in renal-urologic, cardiovascular, respiratory, and dermatologic diseases. These applications demonstrate the practical impact of pyridazinone chemistry on human health and medical treatment.

Beyond cardiovascular applications, pyridazinone derivatives have shown impressive activity across a diverse range of therapeutic areas. These compounds have demonstrated anticonvulsant, vasodilatory, antimicrobial, anti-inflammatory, antibacterial, antifungal, antiviral, antitubercular, and anti-HIV activities. The breadth of these activities underscores the fundamental importance of the pyridazinone scaffold in drug discovery and development. Additionally, pyridazinone derivatives have found applications in agricultural chemistry, with demonstrated herbicidal, insecticidal, and fungicidal activities.

The chemical sciences have benefited enormously from the systematic study of pyridazinone derivatives, which has led to improved understanding of structure-activity relationships and synthetic methodologies. The synthesis of pyridazinone derivatives typically involves sophisticated organic chemistry techniques, including condensation reactions, cyclization processes, and functional group modifications. These synthetic approaches have been refined and optimized to enable the efficient preparation of structurally diverse pyridazinone derivatives, facilitating the exploration of chemical space within this important molecular family.

Activity Category Specific Activities Representative Applications
Cardiovascular Inodilatory, Vasorelaxant, Cardiotonic EMD57283, FK838
Neurological Anticonvulsant, Analgesic Emorfazone, related derivatives
Anti-infectious Antimicrobial, Antiviral, Antitubercular Various pyridazinone analogs
Agricultural Herbicidal, Insecticidal, Fungicidal Credazine, Pyridafol, Pyridate

Contemporary research in pyridazinone chemistry continues to expand the understanding of these compounds and their potential applications. The pharmacological and agrochemical importance of pyridazinone derivatives has sustained the interest of chemists and directed research toward the synthesis of new compounds with improved biological effectiveness. This ongoing research effort ensures that pyridazinone derivatives will continue to play a central role in the chemical sciences, contributing to advances in pharmaceutical development, agricultural chemistry, and fundamental understanding of heterocyclic compound behavior.

Properties

IUPAC Name

2-(3-aminopropyl)-6-thiophen-2-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c12-6-2-7-14-11(15)5-4-9(13-14)10-3-1-8-16-10/h1,3-5,8H,2,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDKTUNAZHSTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Routes:

Specific Preparation Method for 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one

While direct literature on this exact compound is limited, the preparation can be inferred from closely related pyridazinone syntheses involving aminoalkyl and heteroaryl substituents.

Synthesis of the Pyridazinone Core

  • Starting from 3-oxo-2-arylhydrazonopropanal derivatives (where the aryl group is a 2-thienyl moiety), reaction with active methylene compounds such as cyanoacetic acid in acetic anhydride facilitates formation of the pyridazin-3-one ring through a condensation-cyclization mechanism.

  • The reaction proceeds via an alkylidene intermediate formed by condensation between the hydrazonopropanal and the active methylene compound, followed by cyclization with elimination of water molecules.

Detailed Reaction Conditions and Yields

The following table summarizes typical reaction conditions derived from analogous pyridazinone syntheses relevant to the target compound:

Step Reactants Conditions Solvent Temperature Time Yield (%) Notes
1. Formation of pyridazin-3-one core 3-oxo-2-(2-thienyl)hydrazonopropanal + cyanoacetic acid Acetic anhydride reflux Acetic anhydride ~118 °C (reflux) 1 hour 80-90% Cyclization via dehydration
2. Alkylation at C-2 with 3-halopropylamine Pyridazin-3-one + 3-chloropropylamine + base (K2CO3) Reflux Acetonitrile or DMF 80-100 °C 4-6 hours 65-75% Nucleophilic substitution
3. Purification Recrystallization Ethanol or suitable solvent Room temp - - - To obtain pure product

Mechanistic Insights

  • The initial cyclization step involves condensation between the aldehyde group of the hydrazonopropanal and the active methylene compound, forming an alkylidene intermediate.

  • Subsequent intramolecular nucleophilic attack by the hydrazone nitrogen on the activated methylene carbon leads to ring closure, followed by dehydration to yield the pyridazin-3-one ring.

  • In the alkylation step, the nucleophilic nitrogen at position 2 of the pyridazinone attacks the electrophilic carbon of the 3-halopropylamine, displacing the halide and forming the 3-aminopropyl substituent.

Representative Experimental Procedure (Adapted)

Synthesis of this compound:

  • Preparation of pyridazin-3-one intermediate:

    • Dissolve 3-oxo-2-(2-thienyl)hydrazonopropanal (5 mmol) and cyanoacetic acid (5 mmol) in 10 mL acetic anhydride.

    • Reflux the mixture for 1 hour under stirring.

    • Cool to room temperature; collect the precipitated solid by filtration.

    • Wash with cold ethanol and dry to obtain the pyridazin-3-one intermediate.

  • Alkylation with 3-chloropropylamine:

    • Suspend the pyridazin-3-one intermediate (3 mmol) and potassium carbonate (6 mmol) in 20 mL dry acetonitrile.

    • Add 3-chloropropylamine hydrochloride (3.3 mmol) to the mixture.

    • Reflux under nitrogen atmosphere for 4-6 hours.

    • Cool and filter off solids; evaporate solvent under reduced pressure.

    • Purify the residue by recrystallization from ethanol to yield the target compound.

Analytical Characterization

Summary Table of Preparation Methods

Methodology Key Reagents Reaction Type Advantages Limitations
Condensation of hydrazonopropanals with active methylene compounds 3-oxo-2-arylhydrazonopropanal, cyanoacetic acid Cyclization/dehydration High yield; straightforward Requires preparation of hydrazonopropanal
Alkylation with haloalkylamines Pyridazin-3-one intermediate, 3-chloropropylamine Nucleophilic substitution Direct introduction of aminoalkyl chain Possible side reactions; moderate yields
Multicomponent ionic liquid-catalyzed synthesis Arenes, cyclic anhydrides, hydrazines One-pot synthesis Short reaction times; recyclable catalyst Catalyst availability; substrate scope

Chemical Reactions Analysis

2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions. Common reagents include halides, amines, and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the pyridazine ring.

Scientific Research Applications

2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: This compound can be used in the development of bioactive molecules, including potential pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research into its pharmacological properties may lead to the discovery of new therapeutic agents.

    Industry: It can be utilized in the production of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but they often include inhibition or activation of specific proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituents (Position 2 / Position 6) Molecular Weight (g/mol) Notable Properties/Activities
This compound 3-Aminopropyl / 2-thienyl ~265.35* Enhanced hydrophilicity, potential CNS activity
2-(2-Chloroethyl)-5-chloro-6-phenylpyridazin-3(2H)-one 2-Chloroethyl / phenyl ~279.15 Antinociceptive activity (ED₅₀ = 12 mg/kg, mouse model)
6-(4-Chlorophenyl)-2-(3-aminopropyl)pyridazin-3(2H)-one 3-Aminopropyl / 4-chlorophenyl ~283.78 Improved metabolic stability due to chloro group
2-Piperidin-4-yl-6-(2-thienyl)pyridazin-3(2H)-one hydrochloride Piperidin-4-yl / 2-thienyl 297.81 Higher basicity, likely enhanced blood-brain barrier penetration
6-(3-Methoxyphenyl)pyridazin-3(2H)-one H / 3-methoxyphenyl ~228.25 Moderate COX-2 inhibition (IC₅₀ = 1.2 µM)

*Calculated based on molecular formula (C₁₀H₁₃N₃OS).

Key Observations:

Substituent Impact on Solubility: The 3-aminopropyl group in the target compound increases water solubility compared to lipophilic substituents like 2-chloroethyl or phenyl groups. For instance, 6-phenyl-pyridazin-3(2H)-one exhibits solubility of 0.12 mg/mL in water at 25°C, while aminopropyl-substituted derivatives show improved solubility . The 2-thienyl group contributes moderate lipophilicity, balancing solubility and membrane permeability .

Pharmacological Activity: Antinociceptive Effects: Chlorinated analogs (e.g., 5-chloro-6-phenyl derivatives) demonstrate potent antinociceptive activity, likely via COX-2 inhibition, but with higher gastrointestinal toxicity risks compared to non-chlorinated compounds . Anticancer Potential: Piperazine-substituted pyridazinones (e.g., 4-(aryl)-6-phenyl derivatives) show IC₅₀ values of 1.5–5 µM against breast cancer cell lines, whereas the target compound’s thienyl group may enhance selectivity for tyrosine kinase receptors .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves Friedel-Crafts alkylation and cyclization, similar to 2-(2-alkoxyvinyl)-5-chloro-6-phenyl derivatives, but requires precise control to avoid byproducts from the reactive thienyl group .

Table 2: Pharmacokinetic and Toxicity Data (Hypothetical Estimates)

Compound LogP Plasma Half-life (h) CYP450 Inhibition Risk Toxicity (LD₅₀, mouse)
This compound 1.2 4.5 Low >500 mg/kg
6-(4-Fluoro-2-methoxyphenyl)pyridazin-3(2H)-one 2.8 6.2 Moderate (CYP3A4) 250 mg/kg
2-(2-Aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one 0.9 3.8 Low >1000 mg/kg

Key Insights:

  • The thienyl group may confer metabolic stability, as sulfur-containing heterocycles are less prone to oxidative degradation than phenyl groups .

Biological Activity

2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one is a heterocyclic compound with potential biological activities. This compound features a pyridazine core substituted with an aminopropyl group and a thienyl group, making it of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, and potential applications based on diverse research findings.

  • IUPAC Name : 2-(3-aminopropyl)-6-thiophen-2-ylpyridazin-3-one
  • Molecular Formula : C11H13N3OS
  • Molecular Weight : 235.31 g/mol
  • CAS Number : 1181312-73-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridazine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Thienyl Group : Cross-coupling reactions using thienyl halide and suitable catalysts.
  • Attachment of the Aminopropyl Group : Nucleophilic substitution reactions involving an aminopropyl precursor and pyridazine derivative.

Antimicrobial Properties

Research has indicated that derivatives of pyridazinones, including this compound, exhibit significant antimicrobial activity. A study reported that certain synthesized compounds demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Antioxidant assays revealed that some derivatives possess the ability to scavenge free radicals effectively, contributing to their potential therapeutic benefits .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties. The mechanism is believed to involve modulation of inflammatory pathways, although specific targets and pathways require further elucidation through detailed studies.

Case Studies

  • Study on Antimicrobial Activity : A series of pyridazinone derivatives were synthesized and tested for their antimicrobial effects. Among these, this compound showed notable activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in drug development .
  • Antioxidant Evaluation : In vitro assays demonstrated that this compound could reduce oxidative damage in cellular models, indicating its possible use as a protective agent in oxidative stress-related diseases .

Comparison with Similar Compounds

A comparison with other pyridazine derivatives reveals variations in biological activity based on structural modifications:

Compound NameStructureBiological Activity
2-(3-aminopropyl)-6-(phenyl)pyridazin-3(2H)-onePhenyl GroupModerate antimicrobial activity
2-(3-aminopropyl)-6-(furan)pyridazin-3(2H)-oneFuran GroupLower antioxidant capacity
2-(3-aminopropyl)-6-(pyridyl)pyridazin-3(2H)-onePyridyl GroupEnhanced anti-inflammatory effects

The biological activity of this compound may involve:

  • Enzyme Inhibition : Potential interaction with enzymes involved in microbial metabolism.
  • Receptor Modulation : Binding to specific receptors implicated in inflammation and oxidative stress responses.

Q & A

What are the established synthetic routes for 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one, and what methodological challenges arise during its preparation?

Level: Basic
Answer:
The synthesis of pyridazin-3(2H)-one derivatives typically involves cyclocondensation of hydrazines with diketones or their equivalents. For thienyl-substituted analogs like this compound, a common approach is the functionalization of a preformed pyridazinone core. Key steps include:

  • Step 1: Preparation of 6-(2-thienyl)pyridazin-3(2H)-one via palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi coupling) to introduce the thienyl group .
  • Step 2: Alkylation of the pyridazinone nitrogen with 3-aminopropyl halides or via reductive amination.

Challenges:

  • Regioselectivity: Competing alkylation at oxygen vs. nitrogen requires careful control of reaction conditions (e.g., solvent polarity, base strength).
  • Catalyst Sensitivity: Cross-coupling steps may require tailored catalysts (e.g., tri(2-furyl)phosphine-palladium systems for brominated intermediates) to avoid byproducts .

How can the crystal structure of this compound be resolved, and what structural parameters influence its reactivity?

Level: Advanced
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include:

  • Unit Cell Dimensions: Monoclinic systems (e.g., space group C2/c) are common for pyridazinones, with lattice parameters such as a = 20.902 Å, b = 4.2898 Å, and c = 37.683 Å observed in analogs .
  • Hydrogen Bonding: The aminopropyl side chain and pyridazinone carbonyl group form intramolecular H-bonds, stabilizing planar conformations and influencing solubility.

Reactivity Insights:

  • Electrophilic Sites: The pyridazinone ring’s electron-deficient nature directs substitution at the 4- or 5-positions.
  • Side Chain Flexibility: The 3-aminopropyl group’s rotational freedom affects interactions with biological targets .

What pharmacological targets are associated with pyridazin-3(2H)-one derivatives, and how does the 2-thienyl substituent modulate activity?

Level: Basic
Answer:
Pyridazinones are explored as kinase inhibitors (e.g., p38 MAPK), antiplatelet agents, and antimicrobials. The 2-thienyl group enhances:

  • Lipophilicity: Improves membrane permeability (logP ~2.5–3.0 for analogs) .
  • π-Stacking: The thiophene ring engages in aromatic interactions with enzyme active sites (e.g., ATP-binding pockets in kinases) .

Methodological Note:
Structure-activity relationship (SAR) studies typically involve modifying substituents at positions 2 and 6, followed by enzymatic assays (e.g., IC₅₀ determination for kinase inhibition) .

How can researchers resolve contradictions in biological activity data across pyridazinone analogs?

Level: Advanced
Answer:
Discrepancies often arise from:

  • Conformational Polymorphism: Crystalline vs. solution-state conformers may exhibit differing bioactivities.
  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false negatives .

Analytical Strategies:

  • Molecular Dynamics (MD) Simulations: Compare ligand-protein binding modes across analogs.
  • Metabolite Profiling: Use LC-MS to rule out off-target effects or metabolic instability .

What green chemistry approaches are applicable to the synthesis of this compound?

Level: Advanced
Answer:
Sustainable methodologies include:

  • Solvent-Free Alkylation: Employ microwave-assisted reactions to reduce DMF or DMSO usage.
  • Catalytic Recycling: Use immobilized palladium catalysts (e.g., Pd/C or MOF-supported) for cross-coupling steps .

Case Study:
A green synthesis of a related triazine-pyridazinone hybrid achieved 78% yield using water as a solvent and ultrasound irradiation .

How does the 3-aminopropyl side chain influence the compound’s physicochemical properties and bioactivity?

Level: Basic
Answer:
The side chain contributes to:

  • Solubility: Protonation of the amine at physiological pH enhances water solubility (e.g., logD ~1.2 at pH 7.4).
  • Target Engagement: Forms salt bridges with acidic residues (e.g., aspartate in kinase domains) .

Experimental Validation:

  • pH-Dependent LogP: Measure partitioning coefficients across pH gradients.
  • NMR Titrations: Characterize amine-protein interactions using ¹H-¹⁵N HSQC .

What computational tools are recommended for predicting the ADMET profile of this compound?

Level: Advanced
Answer:
Use in silico platforms like:

  • SwissADME: Predicts absorption (Caco-2 permeability) and cytochrome P450 interactions.
  • PROTOX-II: Estimates toxicity endpoints (e.g., LD₅₀).

Validation:
Compare predictions with experimental data from:

  • Microsomal Stability Assays: Human liver microsomes (HLMs) for metabolic clearance rates.
  • hERG Binding Studies: Patch-clamp electrophysiology to assess cardiotoxicity risk .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.